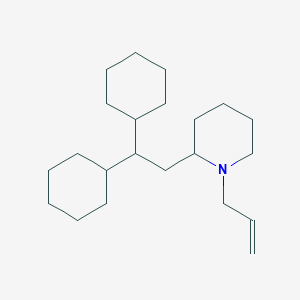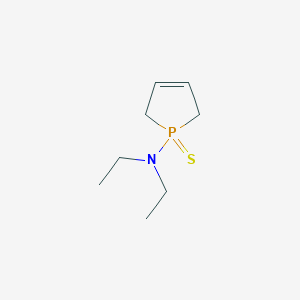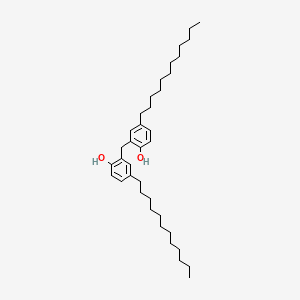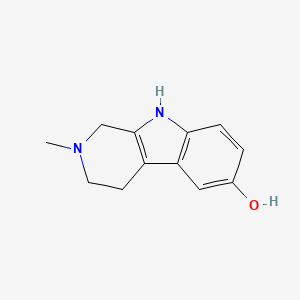
2-Methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-6-ol is a heterocyclic compound belonging to the beta-carboline family. This compound is characterized by its unique structure, which includes a pyridoindole core with a hydroxyl group at the 6th position and a methyl group at the 2nd position. Beta-carbolines are known for their diverse biological activities and are found in various natural sources, including plants and marine organisms .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-6-ol typically involves the Pictet-Spengler reaction, where tryptamine derivatives react with aldehydes or ketones under acidic conditions to form the beta-carboline core. The specific conditions for the synthesis of this compound may include the use of methanol as a solvent and hydrochloric acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
2-Methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-6-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of dihydro-beta-carbolines.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the beta-carboline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted beta-carbolines, which can exhibit different biological activities depending on the nature and position of the substituents .
科学研究应用
2-Methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-6-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Research has shown that beta-carbolines, including this compound, may have potential therapeutic applications in treating neurodegenerative diseases and cancer.
作用机制
The mechanism of action of 2-Methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-6-ol involves its interaction with various molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, the compound can increase the levels of these neurotransmitters in the brain, potentially leading to antidepressant and anxiolytic effects . Additionally, it may interact with other receptors and enzymes involved in inflammatory and oxidative stress pathways .
相似化合物的比较
Similar Compounds
1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline: This compound has a similar structure but lacks the hydroxyl group at the 6th position.
6-Methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one: This compound has a carbonyl group at the 1st position instead of a hydroxyl group at the 6th position.
Uniqueness
2-Methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-6-ol is unique due to the presence of both a hydroxyl group at the 6th position and a methyl group at the 2nd position. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
属性
CAS 编号 |
64226-26-2 |
|---|---|
分子式 |
C12H14N2O |
分子量 |
202.25 g/mol |
IUPAC 名称 |
2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-6-ol |
InChI |
InChI=1S/C12H14N2O/c1-14-5-4-9-10-6-8(15)2-3-11(10)13-12(9)7-14/h2-3,6,13,15H,4-5,7H2,1H3 |
InChI 键 |
SWZIYPSCWPVCAO-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2=C(C1)NC3=C2C=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(4-Bromophenyl)ethenyl]naphthalene](/img/structure/B14485866.png)
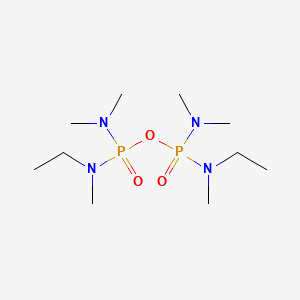
![N-Ethyl-N-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14485874.png)

![2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B14485879.png)
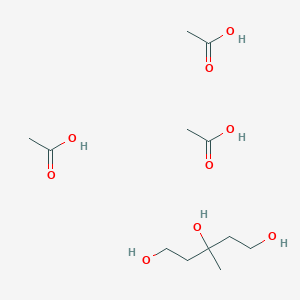
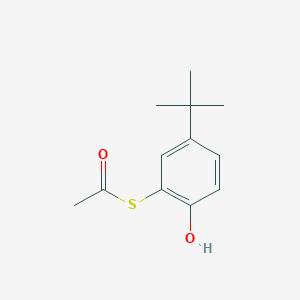
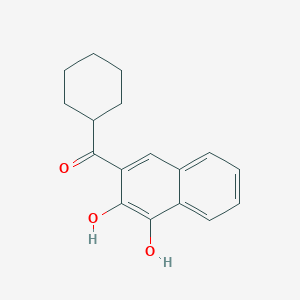

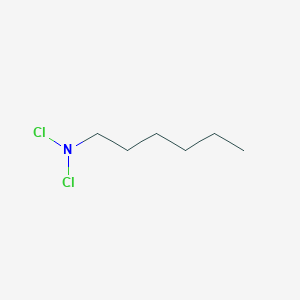
![1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one](/img/structure/B14485933.png)
